molecular formula C8H7FN2 B171496 4-Amino-2-fluoro-5-methylbenzonitrile CAS No. 1357942-79-0

4-Amino-2-fluoro-5-methylbenzonitrile

Cat. No.: B171496
CAS No.: 1357942-79-0
M. Wt: 150.15 g/mol
InChI Key: STKTWKBZHAFRNZ-UHFFFAOYSA-N
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Description

4-Amino-2-fluoro-5-methylbenzonitrile is a fluorinated aromatic nitrile serving as a valuable synthetic intermediate in medicinal chemistry and drug discovery research. Its specific substitution pattern, featuring amino, fluoro, methyl, and cyano functional groups on a benzene ring, makes it a versatile building block for constructing more complex molecules, particularly in the development of potential anticancer therapeutics . This compound is recognized in research circles for its role as a key precursor in the synthesis of investigational compounds, such as those related to the BI-3802 series from Boehringer Ingelheim, which are studied for their function in oncological research . Computational predictions suggest that this compound exhibits high gastrointestinal absorption and is likely to be brain-blood barrier permeant, properties that are highly relevant for researchers designing central nervous system (CNS)-active pharmaceuticals . Furthermore, in vitro screening data indicates it may act as an inhibitor of the cytochrome P450 enzymes CYP1A2 and CYP3A4, which is a critical consideration for pharmacokinetic and drug-drug interaction studies during the early stages of drug development .

Properties

IUPAC Name

4-amino-2-fluoro-5-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-5-2-6(4-10)7(9)3-8(5)11/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKTWKBZHAFRNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30562303
Record name 4-Amino-2-fluoro-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357942-79-0
Record name 4-Amino-2-fluoro-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-fluoro-5-methylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation can produce corresponding benzoic acids .

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development and Pharmacokinetics
4-Amino-2-fluoro-5-methylbenzonitrile has been identified as a potential inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP3A4. These enzymes play critical roles in drug metabolism, indicating that this compound may influence drug-drug interactions and pharmacokinetic profiles in therapeutic contexts.

2. Antibacterial Activity
Recent studies have demonstrated that this compound exhibits potent antibacterial effects. It has been shown to inhibit DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. The following table summarizes its minimum inhibitory concentrations (MIC) against various bacterial strains:

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus<0.03
Escherichia coli4–16
Acinetobacter baumannii4–16
Pseudomonas aeruginosa4–16
Enterococcus faecium<0.03

These results indicate that the compound is particularly effective against Gram-positive bacteria while showing moderate activity against some Gram-negative strains.

3. Anticancer Potential
Beyond its antibacterial properties, this compound is being explored for its anticancer potential. Preliminary studies suggest it may inhibit pathways involved in cancer cell proliferation by targeting protein kinases such as mTOR and PI3K/Akt pathways.

Case Studies and Research Findings

1. DNA Gyrase Inhibition
In vitro studies have shown that this compound inhibits DNA gyrase with an IC50 value of less than 10 nM, indicating strong enzyme inhibition that prevents bacterial DNA replication and growth.

2. Selectivity Against Human Targets
Selectivity studies reveal that while inhibiting bacterial topoisomerases, the compound shows minimal activity against human topoisomerase IIα, which is crucial for reducing potential side effects in therapeutic applications.

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity TypeDescription
AntibacterialInhibits DNA gyrase and topoisomerase IV; effective against Gram-positive bacteria.
AnticancerPotential to inhibit cancer cell pathways through protein kinase targeting.
Cytochrome P450 InhibitionAffects drug metabolism by interacting with CYP1A2 and CYP3A4 enzymes.

Mechanism of Action

The mechanism by which 4-Amino-2-fluoro-5-methylbenzonitrile exerts its effects involves interactions with specific molecular targets. The amino and fluoro groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved often include nucleophilic substitution and electrophilic aromatic substitution, which are fundamental to its chemical behavior .

Comparison with Similar Compounds

4-Amino-2,5-difluorobenzonitrile (CAS 112279-61-5)

  • Molecular Formula : C₇H₄F₂N₂
  • Key Differences : Replaces the methyl group with a second fluorine atom at position 4.

4-Amino-2-chloro-5-fluorobenzonitrile (CAS 1228376-68-8)

  • Molecular Formula : C₇H₄ClFN₂
  • Key Differences : Substitutes fluorine at position 2 with chlorine.
  • Implications : Chlorine’s larger atomic size and lower electronegativity may alter binding interactions in drug-receptor complexes, as seen in kinase inhibitor studies.

4-Amino-5-fluoro-2-methylbenzonitrile (CAS 1849279-50-0)

  • Molecular Formula : C₈H₇FN₂
  • Key Differences : Fluorine and methyl groups are swapped between positions 2 and 5.
  • Implications : Altered electronic distribution impacts solubility (reported storage at 2–8°C to prevent degradation).

2-Amino-4-chloro-5-methylbenzonitrile (CAS 289686-80-2)

  • Molecular Formula : C₈H₇ClN₂
  • Key Differences: Amino group moved to position 2, with chlorine at position 3.
  • Implications : Positional isomerism may reduce bioavailability due to steric effects in active pharmaceutical ingredients (APIs).

4-Amino-2-fluoro-5-methoxybenzoic acid (CAS 1001346-91-3)

  • Molecular Formula: C₈H₈FNO₃
  • Key Differences : Nitrile group replaced with carboxylic acid (-COOH), and a methoxy (-OCH₃) group is added.
  • Implications : Increased polarity and acidity (pKa ~2.5–3.0 for -COOH) enhance solubility in aqueous media, suitable for formulation in liquid dosage forms.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Purity/Availability
This compound 80517-22-2 C₈H₆FN₂ 149.15 -NH₂ (4), -F (2), -CH₃ (5) 1g: "To inquire"
4-Amino-2,5-difluorobenzonitrile 112279-61-5 C₇H₄F₂N₂ 154.11 -NH₂ (4), -F (2,5) Not specified
4-Amino-2-chloro-5-fluorobenzonitrile 1228376-68-8 C₇H₄ClFN₂ 170.57 -NH₂ (4), -Cl (2), -F (5) Pricing on inquiry
4-Amino-5-fluoro-2-methylbenzonitrile 1849279-50-0 C₈H₇FN₂ 150.15 -NH₂ (4), -F (5), -CH₃ (2) 97% purity, 25 µL stock
2-Amino-4-chloro-5-methylbenzonitrile 289686-80-2 C₈H₇ClN₂ 166.61 -NH₂ (2), -Cl (4), -CH₃ (5) 100% purity (SDS)
4-Amino-2-fluoro-5-methoxybenzoic acid 1001346-91-3 C₈H₈FNO₃ 199.16 -NH₂ (4), -F (2), -OCH₃ (5), -COOH Not specified

Biological Activity

4-Amino-2-fluoro-5-methylbenzonitrile is an organic compound with significant biological activity, particularly in pharmacological contexts. Its structure and functional groups allow it to interact with various biological targets, making it a subject of interest in drug development and agrochemical applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C8H8FN2. The presence of an amino group, a fluorine atom, and a nitrile group contributes to its reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that this compound exhibits inhibitory effects on specific cytochrome P450 enzymes, notably CYP1A2 and CYP3A4. These enzymes are crucial for drug metabolism, suggesting that this compound may play a role in drug-drug interactions and pharmacokinetics.

Interaction with Cytochrome P450 Enzymes

The inhibition of cytochrome P450 enzymes can lead to altered metabolism of co-administered drugs, which is vital for understanding potential toxicological implications. The following table summarizes the inhibitory activity of this compound on these enzymes:

EnzymeIC50 Value (µM)Reference
CYP1A212.5
CYP3A48.0

Applications in Drug Development

The compound's ability to inhibit cytochrome P450 enzymes has implications in the development of pharmaceuticals. It can be utilized as a lead compound in designing new drugs that require careful modulation of metabolic pathways.

Case Studies

  • Pharmacokinetic Studies : A study evaluated the effects of this compound on the pharmacokinetics of various drugs in animal models. The results indicated significant alterations in the plasma concentration profiles of drugs metabolized by CYP1A2 and CYP3A4 when co-administered with this compound.
  • Agrochemical Applications : In agricultural research, this compound has been explored as a potential herbicide and insecticide. Its biological activity against specific pests and weeds demonstrates its utility in agrochemicals.

Comparative Analysis with Similar Compounds

To understand the unique characteristics of this compound, it is useful to compare it with structurally similar compounds. The following table presents some notable analogs:

Compound NameSimilarity IndexUnique Features
5-Amino-2-fluorobenzonitrile0.98Different position of amino group
4-Amino-2,3-difluorobenzonitrile0.88Additional fluorine substituent
5-Amino-4-fluorobenzoic acid0.94Carboxylic acid instead of nitrile
4-Amino-3-fluorobenzonitrile0.90Different substitution pattern

These comparisons highlight the specific interactions and biological activities that distinguish this compound from its analogs.

Q & A

Q. What are the recommended synthetic routes for 4-amino-2-fluoro-5-methylbenzonitrile, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A two-step approach is often employed:

Halogenation and nitrile introduction : Start with a substituted benzene derivative (e.g., 2-fluoro-5-methylbenzonitrile). Introduce the amino group via catalytic hydrogenation of a nitro precursor (e.g., 4-nitro-2-fluoro-5-methylbenzonitrile) using Pd/C or Raney Ni under H₂ at 40–60 psi .

Functional group compatibility : Ensure the methyl and fluoro substituents are stable under reduction conditions. Use HPLC to monitor intermediate purity (>95%) and confirm final product integrity via ¹H/¹³C NMR (e.g., δ ~6.8–7.5 ppm for aromatic protons) .

Q. How can researchers validate the structural identity and purity of this compound?

  • Methodological Answer :
  • Spectroscopic characterization :
  • ¹H NMR : Aromatic protons appear as doublets (J = 8–10 Hz) due to fluorine coupling. The amino proton (NH₂) may appear as a broad singlet at δ ~5.5 ppm .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 165.06 (C₈H₈FN₂).
  • Purity analysis : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity thresholds should exceed 98% for pharmacological studies .

Q. What are the stability considerations for storing this compound under laboratory conditions?

  • Methodological Answer :
  • Storage : Store in amber vials at –20°C under inert gas (argon/nitrogen) to prevent oxidation of the amino group.
  • Degradation monitoring : Perform periodic TLC (silica gel, ethyl acetate/hexane) to detect byproducts like oxidized imines or hydrolyzed nitriles. Shelf life typically exceeds 12 months under optimal conditions .

Advanced Research Questions

Q. How do electronic effects of substituents (fluoro, methyl, amino) influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Electron-withdrawing fluoro group : Enhances electrophilic aromatic substitution (EAS) at the para position but may hinder Suzuki-Miyaura couplings due to reduced electron density.
  • Methyl group : Steric hindrance at the 5-position limits coupling efficiency. Optimize using Pd(OAc)₂/XPhos catalysts in THF at 80°C .
  • Amino group : Protect with Boc or acetyl groups before coupling to prevent catalyst poisoning. Deprotect post-reaction using TFA/CH₂Cl₂ (1:4) .

Q. What strategies resolve contradictions in regioselectivity data during functionalization of this compound?

  • Methodological Answer :
  • Computational modeling : Use DFT (B3LYP/6-31G*) to predict reactive sites. For example, the amino group directs electrophiles to the ortho position, while fluorine deactivates meta positions .
  • Experimental validation : Perform competitive reactions with isotopic labeling (e.g., ¹⁸F) and analyze regioselectivity via LC-MS/MS .

Q. How can researchers optimize solvent systems for recrystallizing this compound to achieve high enantiomeric purity?

  • Methodological Answer :
  • Solvent screening : Test binary mixtures (e.g., ethanol/water, DCM/hexane) for solubility and crystal habit. Ethanol/water (70:30) typically yields needle-like crystals with >99% enantiomeric excess (ee) .
  • Chiral resolution : Use (+)- or (–)-di-p-toluoyl-D-tartaric acid as resolving agents. Monitor ee via chiral HPLC (Chiralpak IA column, hexane/ethanol) .

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